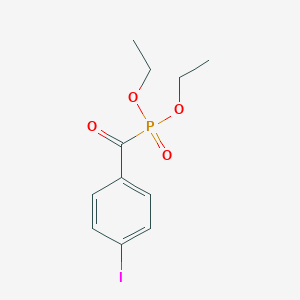
O-Bis(2-aminoethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Bis(2-aminoethoxy)benzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bis(ether amine)s and related compounds, which can provide insights into the synthesis, molecular structure, and properties of similar compounds. These compounds are of interest due to their potential applications in creating complex polymers and materials with specific desirable properties such as thermal stability and solubility .
Synthesis
Applications De Recherche Scientifique
Antineoplastic Potential
One of the significant applications of derivatives of O-Bis(2-aminoethoxy)benzene is in the development of antineoplastic (anti-cancer) agents. Studies have highlighted novel series of compounds exhibiting cytotoxic properties, potentially more potent than contemporary anticancer drugs. These compounds have shown promising results in inducing tumor-selective toxicity, modulating multi-drug resistance, inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions. They also demonstrated antimalarial and antimycobacterial properties, indicating their broad-spectrum therapeutic potential. Importantly, they are well tolerated in animal models, suggesting a promising future as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).
Supramolecular Chemistry
In supramolecular chemistry, the versatility of benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), is recognized for their simple structure and self-assembly behavior. These compounds are crucial in developing applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature drive biomedical applications, promising future commercial applications (Cantekin, de Greef, & Palmans, 2012).
Organic Optoelectronics
In organic optoelectronics, derivatives have been reviewed for their role in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The focus is on their synthesis, computational studies, and the open-shell biradical nature of BBT-based materials, indicating future research directions for these materials in optoelectronics (Tam & Wu, 2015).
Antimicrobial Applications
The antimicrobial potential of monoterpenes, including p-Cymene, which is structurally related to the bis(2-aminoethoxy)benzene framework, is noteworthy. These compounds have been extensively studied for their antimicrobial effects, highlighting the need for new substances with antimicrobial properties due to global health challenges and the evolution of antimicrobial resistance. This review emphasizes the antimicrobial activity of p-Cymene and the mechanisms of action of cymenes as antimicrobial agents, indicating the potential for broader applications of benzene derivatives in healthcare and biomedical fields (Marchese et al., 2017).
Safety And Hazards
O-Bis(2-aminoethoxy)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
2-[2-(2-aminoethoxy)phenoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAWLSAOFCZZJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366033 |
Source


|
| Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Bis(2-aminoethoxy)benzene | |
CAS RN |
42988-85-2 |
Source


|
| Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)
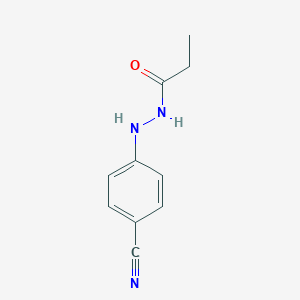
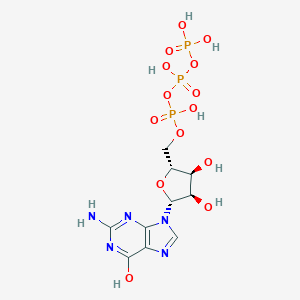
![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)
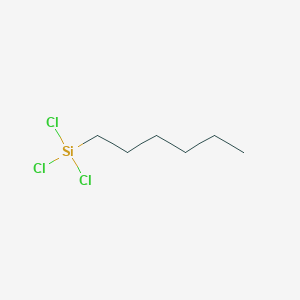
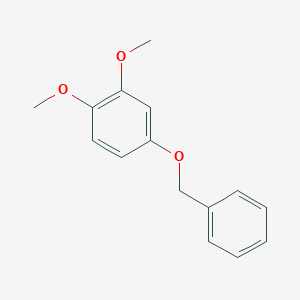
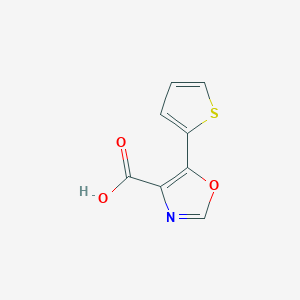
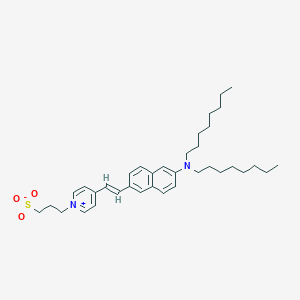
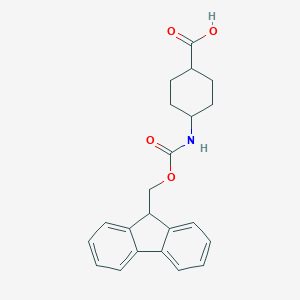
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)
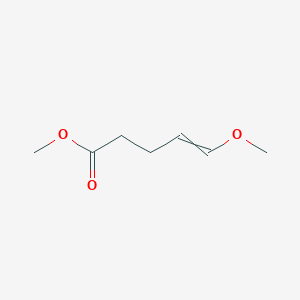
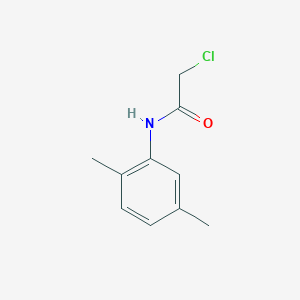
![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)
